1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to a class of organic compounds known as 2-oxo-1,2-dihydropyridine-3-carboxylic acids. These compounds are characterized by a pyridine ring core, substituted at the 3-position with a carboxylic acid group and at the 2-position with an oxygen atom. The specific compound under investigation, 1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, possesses a 2-methylpropyl substituent at the nitrogen atom of the pyridine ring. This compound exhibits hypoglycemic activity and has been studied as a potential oral hypoglycemic agent.
This compound can be classified as a dihydropyridine derivative. Dihydropyridines are known for their diverse biological activities and are often utilized as building blocks in the synthesis of various pharmaceuticals. The specific classification of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid places it within the category of pyridine derivatives, which are widely studied for their potential therapeutic applications.
The synthesis of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis method. This process generally includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol.
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts are often utilized. Advanced purification methods like crystallization or chromatography may also be employed to isolate the compound effectively.
The molecular formula of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is , with a molecular weight of approximately 197.22 g/mol. The compound features:
The geometry around the carbon atoms in the dihydropyridine ring exhibits sp² hybridization due to the presence of double bonds (involving carbonyl and aromatic structures), influencing its reactivity and interaction with biological targets.
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical transformations:
The mechanism by which 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The dihydropyridine structure acts as a pharmacophore that may bind to active sites on proteins, modulating their activity.
The carboxylic acid group can participate in hydrogen bonding or ionic interactions with biological macromolecules. These interactions may lead to alterations in enzymatic activity or receptor modulation, contributing to its potential therapeutic effects.
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several noteworthy applications:
Ongoing research aims to explore its potential as a drug candidate for treating various diseases, particularly those involving enzyme inhibition or receptor modulation .
The 2-oxo-1,2-dihydropyridine core represents a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity, planar aromatic character, and versatile synthetic derivatization potential. This heterocyclic system features an enolizable lactam moiety (N1-C2=O) and an acidic C3-carboxylic acid group, enabling diverse interactions with biological targets. The lactam carbonyl acts as a hydrogen-bond acceptor, while the N-H group (in non-N-substituted variants) serves as a donor, facilitating binding to enzyme active sites or receptors [8]. The carboxylic acid at C3 further enhances target engagement through ionic or hydrogen-bonding interactions but presents challenges for passive membrane permeability.
Structurally, the 2-oxo-1,2-dihydropyridine ring exhibits tautomeric equilibrium between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in physiological conditions. This tautomerism influences electron distribution, rendering C4 and C6 positions electrophilic for nucleophilic substitution or metalation. Methyl substituents at C5 or C6, as in 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW: 167.16 g/mol), enhance ring stability and modulate electronic effects [6] . The carboxylic acid group’s acidity (predicted pKa ~3.5–4.5) promotes salt formation, improving aqueous solubility—a property leveraged in prodrug design like esterification.
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
---|---|---|---|---|
2-Oxo-1,2-dihydropyridine-3-carboxylic acid | C₆H₅NO₃ | 139.11 | >300 (dec.) | Unsubstituted scaffold |
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₈H₉NO₃ | 167.16 | 310–312 (dec.) | C5,C6-methylation |
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₇H₇NO₃ | 153.14 | >250 | N1-methylation |
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₈H₉NO₃ | 167.16 | Not reported | C4,C6-methylation |
Synthetic methodologies for this scaffold include:
The medicinal exploration of pyridone carboxylic acids evolved from early studies on nicotinic acid (niacin). While nicotinic acid derivatives demonstrated hypolipidemic and neuroprotective effects, their 2-oxo analogues offered superior metal-chelating properties and distinct pharmacological profiles [3]. Initial interest focused on 2-oxo-1,2-dihydroquinoline-3-carboxylic acids as antibacterial and anticancer scaffolds, exemplified by compounds inhibiting the MCF-7 breast cancer cell line through apoptosis induction [5]. This work validated the core’s utility but highlighted limitations in bioavailability.
A pivotal advancement emerged with N1-alkylation strategies to enhance blood-brain barrier penetration and metabolic stability. Patent US7691881B2 disclosed 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamides as potent 5-HT₄ receptor agonists with enhanced permeability over carboxylic acid precursors. These compounds demonstrated prokinetic effects for gastrointestinal disorders (e.g., dyspepsia, IBS), leveraging the isopropyl group’s moderate steric bulk and lipophilicity [1]. Concurrently, Russian researchers optimized Meldrum’s acid-based routes to access diverse 6-substituted-2-oxonicotinates, expanding SAR for anticancer applications [3].
The shift from carboxylic acids to bioisosteric carboxamides marked a key innovation. Carboxamides retained target affinity while improving oral absorption and reducing P-glycoprotein efflux—addressing critical limitations of acidic congeners. This transition mirrored broader medicinal chemistry trends where carboxylic acid isosteres (e.g., tetrazoles, acylsulfonamides) enhanced drug-like properties [9].
The isobutyl group (‑CH₂CH(CH₃)₂) imparts distinct advantages when incorporated at N1 of the 2-oxo-1,2-dihydropyridine scaffold:
Solubility-Target Affinity Trade-offs: While isobutyl lowers aqueous solubility, its strategic use in carboxamide prodrugs (e.g., 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide) restores potency. The amide bond masks the acid’s charge, improving cellular uptake while allowing hydrolysis to the active acid intracellularly [1] [9].
Table 2: Impact of N1 Substituents on Key Properties of 2-Oxo-1,2-Dihydropyridine-3-carboxylic Acid Derivatives
N1 Substituent | Relative Lipophilicity (log P) | Metabolic Stability (t₁/₂ in HLMs) | 5-HT₄ Receptor Binding (IC₅₀, nM) | Cellular Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|---|
H | 0.8 | >60 min | 4500 | 5.2 |
Methyl | 1.2 | 45 min | 2200 | 8.7 |
Isopropyl | 1.9 | >60 min | 12.5 | 22.1 |
Isobutyl | 2.4 | >60 min | ~10–50* | 18.5* |
The isobutyl group’s synergy with C5/C6 methyl substituents further optimizes target engagement. For instance, 5,6-dimethyl-1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited nanomolar 5-HT₄ agonism (EC₅₀ = 9.3 nM) and >50-fold selectivity over 5-HT₃ receptors, underscoring its therapeutic potential for gastroprokinetic applications [1] .
Compound Name | CAS Number |
---|---|
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Not explicitly provided |
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 51727-05-0 |
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 1201510 (CID) |
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 24667-09-2 |
2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Aldrich CDS019736 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7